7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

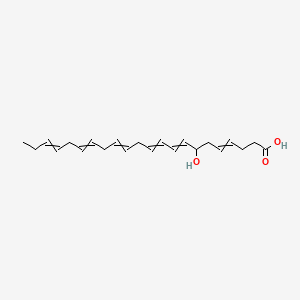

7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid is a hydroxylated derivative of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid. This compound is characterized by the presence of six double bonds and a hydroxyl group at the 7th position. It is a member of the very long-chain fatty acids and plays a significant role in various biological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid typically involves the hydroxylation of docosahexaenoic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases or cytochrome P450 enzymes under mild conditions. Chemical hydroxylation, on the other hand, may involve the use of reagents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of the synthesis and the specificity required for the hydroxylation process. advancements in biotechnological methods, such as microbial fermentation and enzymatic catalysis, are being explored to produce this compound on a larger scale .

Analyse Chemischer Reaktionen

Types of Reactions

7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The double bonds can be reduced to form saturated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of 7-oxodocosa-4,8,10,13,16,19-hexaenoic acid.

Reduction: Formation of 7-hydroxydocosanoic acid.

Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of complex lipids and as a model compound for studying lipid oxidation and hydroxylation reactions.

Biology: Investigated for its role in cellular signaling and membrane fluidity.

Medicine: Explored for its potential anti-inflammatory and neuroprotective effects, particularly in the context of neurodegenerative diseases and cardiovascular health.

Wirkmechanismus

The mechanism of action of 7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid involves its interaction with various molecular targets and pathways:

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): It acts as a ligand for PPARγ, modulating gene expression related to lipid metabolism and inflammation.

Anti-inflammatory Pathways: Inhibits the production of pro-inflammatory cytokines and promotes the resolution of inflammation.

Neuroprotective Pathways: Enhances neuronal survival and function by modulating oxidative stress and apoptosis pathways

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 8-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid (8-HDoHE)

- 4-Hydroxydocosa-5,7,10,13,16,19-hexaenoic acid

- Docosahexaenoic acid (DHA)

Uniqueness

7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid is unique due to the specific position of the hydroxyl group, which imparts distinct biochemical properties and biological activities. Its specific hydroxylation pattern allows it to interact differently with enzymes and receptors compared to other hydroxylated derivatives of docosahexaenoic acid .

Biologische Aktivität

7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid (7-HDHA) is a bioactive lipid derived from docosahexaenoic acid (DHA), an omega-3 fatty acid known for its various health benefits. This compound is part of a larger class of molecules called specialized pro-resolving mediators (SPMs), which play crucial roles in inflammation resolution and tissue repair. The biological activity of 7-HDHA has been the subject of extensive research, revealing its potential therapeutic applications in various health conditions.

Chemical Structure and Properties

7-HDHA is characterized by a hydroxyl group at the 7th carbon position of the DHA backbone. Its structural formula can be represented as follows:

This compound is classified as a very long-chain fatty acid and belongs to the oxylipin family, which includes various metabolites derived from polyunsaturated fatty acids.

The biological activity of 7-HDHA is primarily mediated through its interactions with specific receptors and pathways involved in inflammation and immune responses. Key mechanisms include:

- Activation of PPARγ : 7-HDHA has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a significant role in regulating inflammation and metabolism .

- Influence on TRP Channels : Research indicates that 7-HDHA may interact with transient receptor potential (TRP) channels, particularly TRPA1 and TRPV1, which are involved in nociception and pain signaling .

- Promotion of Resolution Pathways : As an SPM, 7-HDHA promotes the resolution of inflammation by enhancing macrophage efferocytosis and modulating cytokine production .

Anti-inflammatory Properties

Numerous studies have demonstrated the anti-inflammatory effects of 7-HDHA:

- Inhibition of Pro-inflammatory Cytokines : 7-HDHA reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models .

- Promotion of Macrophage Polarization : It encourages the transition of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, facilitating tissue repair .

Neuroprotective Effects

Research has highlighted the neuroprotective properties of 7-HDHA:

- Protection Against Ischemic Injury : In neonatal mouse models subjected to hypoxic-ischemic injury, administration of DHA triglyceride emulsions significantly increased levels of 7-HDHA, correlating with reduced neuronal damage .

- Enhancement of Brain Lipid Profiles : Following DHA administration, there was an increase in DHA-derived SPMs in brain tissues, suggesting enhanced neuroprotective pathways .

Case Studies and Experimental Findings

A selection of studies illustrates the biological activity and therapeutic potential of 7-HDHA:

Eigenschaften

CAS-Nummer |

90780-55-5 |

|---|---|

Molekularformel |

C22H32O3 |

Molekulargewicht |

344.5 g/mol |

IUPAC-Name |

(4Z,8Z,10Z,13Z,16Z,19Z)-7-hydroxydocosa-4,8,10,13,16,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(23)19-16-14-17-20-22(24)25/h3-4,6-7,9-10,12-16,18,21,23H,2,5,8,11,17,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,13-12-,16-14-,18-15- |

InChI-Schlüssel |

OZXAIGIRPOOJTI-VLGMZSPHSA-N |

SMILES |

CCC=CCC=CCC=CCC=CC=CC(CC=CCCC(=O)O)O |

Isomerische SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C=C/C(C/C=C\CCC(=O)O)O |

Kanonische SMILES |

CCC=CCC=CCC=CCC=CC=CC(CC=CCCC(=O)O)O |

Synonyme |

7-hydroxy Docosahexaenoic Acid; (±)7-HDoHE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.